molecular formula C18H19NO5S2 B2529183 Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 896345-37-2

Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2529183
CAS No.: 896345-37-2
M. Wt: 393.47
InChI Key: SNNUZOQLLHTLHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydrobenzo[b]thiophene-3-carboxylate class, characterized by a bicyclic core with a thiophene ring fused to a cyclohexene moiety. The 2-position is substituted with a 4-(methylsulfonyl)benzamido group, while the 3-position contains a methyl ester. The methylsulfonyl group confers electron-withdrawing properties, influencing both reactivity and biological interactions.

Properties

IUPAC Name

methyl 2-[(4-methylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S2/c1-24-18(21)15-13-5-3-4-6-14(13)25-17(15)19-16(20)11-7-9-12(10-8-11)26(2,22)23/h7-10H,3-6H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNUZOQLLHTLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C16_{16}H18_{18}N2_{2}O4_{4}S
  • Molecular Weight : 342.39 g/mol

The presence of the methylsulfonyl group and the tetrahydrobenzo[b]thiophene core contributes to its unique pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In a study focusing on derivatives of tetrahydrobenzo[b]thiophene, this compound exhibited significant inhibitory effects on key enzymes involved in cancer metabolism:

  • PDK1 Inhibition : The compound showed an IC50_{50} value of 57.10 μg/mL against PDK1, a critical enzyme in cancer cell metabolism.
  • LDHA Inhibition : It also inhibited LDHA with an IC50_{50} of 64.10 μg/mL, indicating its potential to disrupt the metabolic processes of tumor cells .

Antibacterial and Antioxidant Properties

In addition to its anticancer effects, the compound has demonstrated antibacterial and antioxidant activities:

  • Antibacterial Activity : Various derivatives were tested against common bacterial strains, showing promising results in inhibiting bacterial growth.
  • Antioxidant Activity : The compound's ability to scavenge free radicals was assessed using standard assays, indicating significant antioxidant properties that could protect against oxidative stress-related damage .

Case Studies

  • Colorectal Cancer Study :
    • A study evaluated several tetrahydrobenzo[b]thiophene derivatives for their cytotoxic effects on colorectal cancer cell lines (LoVo and HCT-116). The compound was among the most potent, leading to significant reductions in cell viability.
    • The study utilized molecular docking techniques to elucidate the binding interactions between the compound and target proteins involved in cancer progression .
  • Antimicrobial Screening :
    • In a screening for antibacterial activity against Gram-positive and Gram-negative bacteria, the compound displayed varying degrees of effectiveness. The results suggested that structural modifications could enhance its antimicrobial potency.

Research Findings

Activity Type IC50 Value (μg/mL) Reference
PDK1 Inhibition57.10
LDHA Inhibition64.10
Antioxidant ActivityVaried (assay-dependent)
Antibacterial ActivityVaries by strain

Scientific Research Applications

Antimicrobial Applications

Research has shown that thiophene derivatives exhibit significant antimicrobial properties. Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been evaluated for its effectiveness against various microbial strains.

  • Test Method : Tube dilution method
  • Results : Significant activity against both bacteria and fungi was observed. Compounds with electron-withdrawing groups demonstrated enhanced efficacy against specific pathogens.

Anticancer Properties

The anticancer potential of this compound has been assessed through various in vitro assays. Notably:

  • Cell Line Tested : A-549 (human lung cancer)
  • Test Method : Sulforhodamine B (SRB) assay
  • Results : The compound exhibited cytotoxic effects, suggesting a promising avenue for cancer treatment.

Antioxidant Activity

Thiophene derivatives are also recognized for their antioxidant capabilities. The compound's structure allows it to act as a radical scavenger.

  • Test Method : DPPH scavenging assay
  • Results : High radical scavenging capacity was noted, correlating with the presence of electron-donating groups in its structure.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for further development:

  • Electron-withdrawing groups enhance antimicrobial and anticancer activities.
  • Electron-donating groups increase antioxidant properties.

This relationship underscores the importance of molecular design in developing effective therapeutic agents.

Antimicrobial Evaluation

A study focused on synthesized thiophene compounds demonstrated their effectiveness against a range of microbial species. The results indicated that modifications to the molecular structure can significantly influence antimicrobial activity.

Cytotoxicity Assays

In vitro studies using the SRB assay revealed that this compound exhibits promising cytotoxic effects on lung cancer cell lines. This suggests potential for further development as an anticancer agent.

Data Summary Table

Biological ActivityTest MethodResults
AntimicrobialTube dilution methodSignificant activity against tested strains
AnticancerSRB assayCytotoxic effects on A-549 cell line
AntioxidantDPPH scavenging assayHigh radical scavenging capacity

Comparison with Similar Compounds

Substituent Variations at the 2-Position

Key analogs differ in the benzamido substituent’s electronic and steric properties:

Compound Name Substituent at 2-Position Molecular Weight Biological Activity (if reported)
Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Target) 4-(Methylsulfonyl)benzamido ~393.4 g/mol Not explicitly reported in evidence
Ethyl 2-(3-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 3-Methoxybenzamido 359.44 g/mol Not reported
Methyl 2-[(3-carboxy-1-oxopropyl)amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Succinamido (carboxypropyl) ~331.39 g/mol Antibacterial activity
Ethyl 2-(4-(4-methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 4-(4-Methoxyphenylsulfonamido)benzamido 485.6 g/mol Not reported

Key Observations :

  • Electron-withdrawing vs.
  • Steric Effects : Bulky substituents (e.g., 4-fluorophenyl in compound S8 from ) may hinder activity, while smaller groups (e.g., methylsulfonyl) optimize steric compatibility .

Ester Group Variations at the 3-Position

The carboxylate ester (methyl vs. ethyl) influences solubility and metabolic stability:

Compound Name Ester Group Molecular Weight Impact on Properties
This compound Methyl ~393.4 g/mol Higher lipophilicity vs. ethyl analogs
Ethyl 2-(3-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Ethyl 359.44 g/mol Improved aqueous solubility

Anticancer Activity

  • Compound S8 (Ethyl 2-(p-bromobenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate): Exhibited significant cytotoxicity against A-549 lung cancer cells (IC₅₀ ~10⁻⁴ M) due to the electron-withdrawing p-bromo substituent .
  • Target Compound : The methylsulfonyl group may similarly enhance anticancer activity by stabilizing ligand-target interactions, though experimental data are lacking.

Antibacterial Activity

  • Methyl 2-[(3-carboxy-1-oxopropyl)amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (19): Demonstrated antibacterial efficacy, likely due to the carboxylic acid moiety enhancing membrane permeability .

Physicochemical and Spectral Comparisons

  • IR Spectroscopy : The target compound’s methylsulfonyl group would show characteristic S=O stretches at ~1150–1300 cm⁻¹, similar to sulfonamide derivatives in .
  • NMR : The methyl ester at the 3-position would resonate at ~3.8 ppm (singlet) in ¹H NMR, distinct from ethyl esters (~1.3 ppm for CH₃) .

Q & A

Q. What are the key steps and challenges in synthesizing methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?

Methodological Answer: The synthesis typically involves:

Core Structure Formation : Condensation of a tetrahydrobenzo[b]thiophene precursor with methyl acrylate under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMF or DMSO to ensure solubility and reactivity .

Amidation : Reaction with 4-(methylsulfonyl)benzoyl chloride in the presence of a base (e.g., triethylamine) to introduce the benzamido group. Reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical for high yields .

Purification : Use of reverse-phase HPLC or column chromatography with gradients of methanol/water to isolate the product (>95% purity). Monitoring via TLC or NMR ensures reaction completion .
Challenges : Competing side reactions (e.g., over-acylation) require precise temperature control, while the sulfonyl group’s electron-withdrawing nature may slow amidation kinetics .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

Spectroscopic Analysis :

  • 1H/13C NMR : Key signals include the methylsulfonyl proton (δ ~3.1 ppm, singlet) and ester carbonyl (δ ~165–170 ppm). Aromatic protons from the benzamido group appear as doublets (δ ~7.8–8.2 ppm) .
  • IR Spectroscopy : Confirm C=O stretches (~1700 cm⁻¹ for ester and amide) and sulfonyl S=O (~1350 cm⁻¹) .

Chromatography : HPLC retention time consistency (e.g., C18 column, 70:30 acetonitrile/water) and mass spectrometry (HRMS for exact mass) validate purity and molecular formula .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

Methodological Answer:

Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Concentrations range from 1–100 µg/mL, with ciprofloxacin as a positive control .

Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or kinases via fluorometric assays. IC50 values are calculated using dose-response curves (0.1–10 µM) .

Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Compare to doxorubicin for reference .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

Methodological Answer:

Solvent Screening : Test alternatives to DMF (e.g., THF or acetonitrile) to reduce viscosity and improve mixing. Use microwave-assisted synthesis for faster kinetics .

Catalyst Optimization : Introduce DMAP (4-dimethylaminopyridine) to accelerate amidation. A 5 mol% catalyst load can enhance yields by 15–20% .

Process Analytics : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor intermediate formation and adjust parameters in real time .

Q. How should contradictory bioactivity data (e.g., varying IC50 values across studies) be resolved?

Methodological Answer:

Assay Standardization :

  • Ensure consistent cell passage numbers and serum concentrations in cytotoxicity assays.
  • Validate enzyme sources (e.g., recombinant vs. native COX-2) to eliminate variability .

Structural Confirmation : Re-analyze batch purity via LC-MS to rule out degradation products or stereoisomers affecting activity .

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to identify binding pose inconsistencies across homologs .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of derivatives?

Methodological Answer:

Analog Synthesis : Modify substituents systematically:

  • Replace methylsulfonyl with sulfonamide or phosphonate groups.
  • Vary the tetrahydrobenzo[b]thiophene core with cyclohexane or indole .

Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., sulfonyl oxygen) and hydrophobic regions .

3D-QSAR : Build CoMFA/CoMSIA models using IC50 data from 20+ analogs to predict activity cliffs .

Q. How can researchers investigate the compound’s metabolic stability and degradation pathways?

Methodological Answer:

In Vitro Metabolism : Incubate with liver microsomes (human or rat) and monitor via LC-MS/MS. Identify phase I metabolites (oxidation, hydrolysis) and phase II conjugates .

Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions. Track degradation products using high-resolution mass spectrometry .

Computational Prediction : Use ADMET Predictor™ or SwissADME to estimate metabolic soft spots (e.g., ester hydrolysis susceptibility) .

Q. What experimental designs are robust for studying synergistic effects with existing drugs?

Methodological Answer:

Combination Index (CI) : Use the Chou-Talalay method. Test fixed ratios (e.g., 1:1 to 4:1) with cisplatin or paclitaxel in cancer cells. Synergy is defined as CI < 1 .

Transcriptomics : Perform RNA-seq on treated cells to identify pathways (e.g., apoptosis, DNA repair) modulated by the combination .

In Vivo Validation : Use xenograft models with dual-therapy dosing. Monitor tumor volume and biomarkers (e.g., caspase-3) via ELISA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.